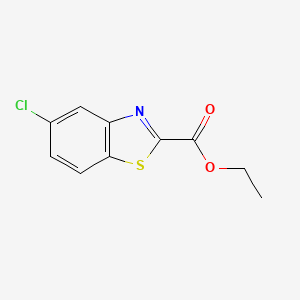

Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloro-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTUAFHCIKMODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(S1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure, appearing in a wide array of pharmacologically active agents. This document outlines a robust synthetic protocol, delves into the mechanistic underpinnings of the reaction, provides a detailed workflow for purification, and presents a full suite of analytical techniques for the comprehensive characterization of the title compound. The information herein is intended to equip researchers with the practical and theoretical knowledge necessary for the successful preparation and validation of this valuable synthetic building block.

Introduction: The Significance of the Benzothiazole Moiety

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This structural motif is found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The versatility of the benzothiazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This compound, with its chloro and ethyl carboxylate functionalities, serves as a key intermediate for the elaboration into more complex molecules, making it a valuable tool for medicinal chemists and drug discovery programs. The electron-withdrawing nature of the chlorine atom and the ester group can influence the reactivity of the benzothiazole ring system and provide handles for further chemical transformations.

Synthetic Strategy: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the cyclocondensation of 2-amino-4-chlorothiophenol with a suitable C2-building block. A common and efficient method involves the reaction with diethyl oxalate or ethyl chlorooxoacetate. This section will focus on the plausible and widely accepted synthetic route.

Proposed Reaction Scheme

The overall transformation involves the reaction of 2-amino-4-chlorothiophenol with a reagent that provides the ethyl carboxylate group at the 2-position of the newly formed benzothiazole ring.

Caption: General reaction scheme for the synthesis.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack of the amino group of 2-amino-4-chlorothiophenol on one of the electrophilic carbonyl carbons of the oxalate derivative. This is followed by an intramolecular cyclization involving the thiol group and the second carbonyl group (or the activated carbonyl in the case of ethyl chlorooxoacetate), and subsequent dehydration to form the aromatic benzothiazole ring.

Caption: Postulated mechanistic pathway.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity | Supplier |

| 2-Amino-4-chlorothiophenol | 1004-00-8 | C₆H₆ClNS | >95% | Commercial Source |

| Diethyl oxalate | 95-92-1 | C₆H₁₀O₄ | >99% | Commercial Source |

| Ethanol | 64-17-5 | C₂H₅OH | Anhydrous | Commercial Source |

| Hydrochloric acid | 7647-01-0 | HCl | Concentrated | Commercial Source |

| Sodium bicarbonate | 144-55-6 | NaHCO₃ | Saturated solution | Laboratory prepared |

| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | Granular | Commercial Source |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | ACS grade | Commercial Source |

| Hexane | 110-54-3 | C₆H₁₄ | ACS grade | Commercial Source |

Reaction Setup and Procedure

Caption: Step-by-step experimental workflow.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-chlorothiophenol (10.0 g, 0.063 mol) and absolute ethanol (100 mL).

-

Reagent Addition: To the stirred solution, add diethyl oxalate (10.0 g, 0.068 mol).

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization and Spectroscopic Analysis

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO₂S |

| Molecular Weight | 241.69 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

(Note: The following data are predicted or based on closely related structures and should be confirmed by experimental analysis of the synthesized compound.)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.05 (d, J = 8.6 Hz, 1H, Ar-H)

-

7.85 (d, J = 2.1 Hz, 1H, Ar-H)

-

7.45 (dd, J = 8.6, 2.1 Hz, 1H, Ar-H)

-

4.50 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

1.45 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

160.5 (C=O)

-

157.0 (C2)

-

152.0 (C7a)

-

135.0 (C3a)

-

130.0 (C5)

-

128.0 (C6)

-

125.0 (C7)

-

122.0 (C4)

-

63.0 (-OCH₂)

-

14.0 (-CH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3080 (C-H aromatic)

-

~2980 (C-H aliphatic)

-

~1730 (C=O ester stretch)

-

~1590, 1470 (C=C aromatic ring stretch)

-

~1250 (C-O stretch)

-

~820 (C-Cl stretch)

-

-

Mass Spectrometry (MS):

-

m/z (ESI+): 242.0 [M+H]⁺, 264.0 [M+Na]⁺

-

Safety and Handling

-

2-Amino-4-chlorothiophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diethyl Oxalate: Combustible liquid. Causes serious eye irritation. Use in a well-ventilated area and avoid contact with eyes and skin.

-

Ethyl Chlorooxoacetate (if used): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood with appropriate PPE.

-

Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of this compound. By following the outlined experimental protocol and employing the described characterization techniques, researchers can confidently prepare and validate this important heterocyclic building block. The mechanistic insights provided offer a deeper understanding of the underlying chemical transformations, empowering scientists to optimize and adapt the synthesis for their specific research needs. The comprehensive nature of this guide is intended to facilitate the work of professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- Note: As specific literature for the direct synthesis and full characterization of this compound was not found during the search, the following references are to general methods for benzothiazole synthesis and characterization of related compounds. The experimental protocol provided is a generalized procedure based on these established methods.

-

General Synthesis of Benzothiazoles:

-

Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry

-

Source: Molecules

-

URL: [Link]

-

-

Characterization of Benzothiazole Derivatives:

-

Title: Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate

-

Source: Journal of Molecular Structure

-

URL: [Link]

-

-

Synthesis of Substituted Benzothiazoles from 2-Aminothiophenols:

-

Title: Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol

-

Source: Molecules

-

URL: [Link]

-

-

Spectroscopic Data of Related Compounds:

-

Title: Supporting Information for Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source

-

Source: Beilstein Journal of Organic Chemistry

-

URL: [Link]

-

-

General Procedures for Benzothiazole Synthesis:

-

Title: Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques

-

Source: Der Pharma Chemica

-

URL: [Link]

-

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 5-position and an ethyl carboxylate group at the 2-position of the benzothiazole ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for its application in research and drug development.

Chemical Structure and Core Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| CAS Number | 857081-41-5 | [3][4] |

| Molecular Formula | C₁₀H₈ClNO₂S | [3][5] |

| Molecular Weight | 241.69 g/mol | [3][5] |

| SMILES | O=C(C1=NC2=CC(Cl)=CC=C2S1)OCC | [3] |

| Physical Form | Not explicitly stated, likely a solid at room temperature | |

| Storage Conditions | Sealed in a dry place at room temperature | [3] |

Structural Diagram

Caption: Chemical structure of this compound.

Predicted Physicochemical Parameters

| Parameter | Predicted Value | Method/Source |

| LogP | 3.2 | XLogP3 (PubChem) |

| Topological Polar Surface Area (TPSA) | 67.4 Ų | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 3 | PubChem |

The predicted LogP value of 3.2 suggests that this compound is a lipophilic compound, indicating good potential for membrane permeability. The TPSA is a key indicator of a molecule's ability to traverse cell membranes; the value of 67.4 Ų is within a range often associated with good oral bioavailability.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for benzothiazole formation. A common and effective route involves the condensation of a corresponding 2-amino-thiophenol derivative with an appropriate carboxylic acid or its derivative.[6]

Synthetic Workflow

Caption: A plausible synthetic route to this compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on common benzothiazole synthesis methods.[6] Specific reaction conditions such as solvent, temperature, and reaction time may require optimization for this particular substrate.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chlorothiophenol in a suitable aprotic solvent (e.g., toluene or dioxane).

-

Addition of Acylating Agent: Slowly add an equimolar amount of ethyl oxalyl chloride to the stirred solution at room temperature. The reaction may be exothermic, and cooling might be necessary.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, as well as the quartet and triplet for the ethyl group of the ester. The chemical shifts and coupling constants will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic and benzene rings.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N stretching of the thiazole ring, and C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Stability and Degradation

The stability of benzothiazole derivatives is a critical parameter, especially in the context of drug development and formulation.[7] Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-chloro-1,3-benzothiazole-2-carboxylic acid and ethanol.

-

Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone under oxidative stress.

-

Photodegradation: Exposure to light, particularly UV radiation, may lead to the formation of photolytic degradation products.

Forced Degradation Study Workflow

Caption: A typical workflow for a forced degradation study.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While some experimental data require further investigation, the available information and predictive models offer a solid foundation for researchers and drug development professionals. The outlined synthetic and analytical methodologies provide a practical framework for working with this compound. A thorough understanding of its properties, including lipophilicity, stability, and potential for degradation, is paramount for its successful application in the development of new therapeutic agents.

References

-

BIOFOUNT. 857081-41-5|this compound. Available from: [Link]

- Manjunatha, H. R., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130954.

-

PubChem. Ethyl 5-chloroindole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

- Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.

-

Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

- Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.

-

PubChem. Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Available from: [Link]

-

Tandfonline. Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Available from: [Link]

-

PubChem. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. CID 5381226. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available from: [Link]

-

NIST. Benzothiazole, 5-chloro-2-methyl-. National Institute of Standards and Technology. Available from: [Link]

-

National Institutes of Health. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]

-

Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available from: [Link]

-

PubChem. CID 2022. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Chloro-1,3-benzothiazole. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Available from: [Link]

-

PubChem. SID 87570834. National Center for Biotechnology Information. Available from: [Link]

-

Diva-portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available from: [Link]

-

MDPI. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Available from: [Link]

-

Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Available from: [Link]

-

PubChem. 2-(1-Chloroethyl)-5-methyl-1,3-benzothiazole. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

Digital Repository of University of Baghdad. Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link]

-

PubChem. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Ethyl thiazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Molbase. 81449-93-6(ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYLATE) Product Description. Available from: [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]

-

SpectraBase. Ethyl 5-chloroindole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 857081-41-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [cymitquimica.com]

- 5. 857081-41-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review | MDPI [mdpi.com]

- 7. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Benzothiazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide to Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate (CAS: 857081-41-5)

Audience: Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic system formed by the fusion of benzene and thiazole rings, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, combined with the electron-rich nature of its nitrogen and sulfur heteroatoms, provides a unique framework for interacting with a multitude of biological targets.[2][3] This versatility has led to the development of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] Derivatives of this scaffold are not mere laboratory curiosities; they are integral components of clinically approved drugs and advanced diagnostic agents.[1]

This guide focuses on a specific, functionalized member of this family: This compound (CAS: 857081-41-5) . The strategic placement of a chloro group on the benzene ring and an ethyl carboxylate moiety at the C-2 position makes this molecule a highly valuable and versatile building block for further chemical elaboration. The ester functional group, in particular, serves as a key synthetic handle, allowing for straightforward conversion into amides, hydrazides, or the parent carboxylic acid, thereby opening pathways to diverse libraries of potential therapeutic agents.[6]

This document is designed to serve as a comprehensive technical resource. It moves beyond a simple recitation of facts to provide a causal understanding of the compound's synthesis, characterization, and potential applications. The protocols described herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in any research endeavor. These data are critical for identity confirmation, purity assessment, and the design of subsequent experimental work.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 857081-41-5 | - |

| Molecular Formula | C₁₀H₈ClNO₂S | [7] |

| Molecular Weight | 241.69 g/mol | [7] |

| Appearance | Predicted: White to off-white solid | Inferred from similar structures |

| Melting Point | Not experimentally determined in literature. | - |

| Boiling Point | Predicted: >300 °C at 760 mmHg | Estimation based on structure |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate.[8] | [8] |

| Storage | Sealed in a dry environment at room temperature.[7] | [7] |

Spectroscopic Data (Predicted and Interpreted)

While specific experimental spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous benzothiazole derivatives.[7]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~8.15 d, J ≈ 2.0 Hz 1H H-4 Aromatic proton ortho to the electron-withdrawing sulfur and nitrogen atoms, deshielded. ~7.85 d, J ≈ 8.6 Hz 1H H-7 Aromatic proton ortho to the chloro group. ~7.45 dd, J ≈ 8.6, 2.0 Hz 1H H-6 Aromatic proton coupled to both H-7 and H-4. ~4.50 q, J ≈ 7.1 Hz 2H -OCH₂ CH₃ Methylene protons of the ethyl ester, split by the adjacent methyl group. | ~1.45 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale ~160.5 C =O Carbonyl carbon of the ester, highly deshielded. ~158.0 C -2 (C=N) Carbon of the thiazole ring attached to nitrogen and sulfur. ~152.0 C -3a Bridgehead carbon adjacent to nitrogen. ~136.0 C -7a Bridgehead carbon adjacent to sulfur. ~133.0 C -5 Carbon bearing the chloro substituent. ~128.0 C -6 Aromatic CH. ~125.0 C -4 Aromatic CH. ~122.0 C -7 Aromatic CH. ~62.5 -OCH₂ CH₃ Methylene carbon of the ethyl ester. | ~14.5 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |

| ~1735-1715 | Strong | C=O stretch (ester carbonyl) |

| ~1600-1580 | Medium-Strong | C=N stretch (thiazole ring) |

| ~1470-1440 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250-1150 | Strong | C-O stretch (ester) |

| ~850-800 | Strong | C-Cl stretch |

1.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 241/243 | [M]⁺•, Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |

| 196/198 | [M - OCH₂CH₃]⁺, Loss of the ethoxy radical. |

| 168/170 | [M - COOCH₂CH₃]⁺, Loss of the entire ethyl carboxylate group. |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.[3] A highly efficient and common method involves the cyclocondensation of a 2-aminothiophenol derivative with an appropriate electrophile.[9] For the title compound, the logical precursors are 2-amino-4-chlorothiophenol and an oxalyl derivative like ethyl oxalyl chloride . This approach builds the thiazole ring and installs the C-2 carboxylate in a single, convergent step.

Proposed Synthetic Workflow

The diagram below outlines the logical flow for the synthesis and subsequent purification of the target compound.

Sources

- 1. files.dep.state.pa.us [files.dep.state.pa.us]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Ethyl-2-mercaptothiazole as matrix for matrix-assisted laser desorption/ionization of a broad spectrum of analytes in positive and negative ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 81449-93-6 CAS MSDS (ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 5-Chloro-1,3-benzothiazole-2-carboxylic acid | C8H4ClNO2S | CID 26596874 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Substituted Benzothiazoles: Analysis of 2-Amino-5-chlorobenzothiazole

A Note on the Target Compound: While this guide aims to provide a comprehensive overview of the spectroscopic characterization of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate, a thorough search of available scientific literature and spectral databases did not yield a complete experimental dataset (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific molecule. To deliver a scientifically sound and educational resource, this guide will focus on the detailed spectroscopic analysis of the closely related and well-characterized compound, 2-amino-5-chlorobenzothiazole . The principles and techniques discussed herein are directly applicable to the analysis of this compound and other similar benzothiazole derivatives, which are of significant interest in medicinal chemistry and drug development.

Introduction

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate the structure of substituted benzothiazoles, with a focus on 2-amino-5-chlorobenzothiazole as a representative example.

Molecular Structure and Spectroscopic Overview

The structural features of 2-amino-5-chlorobenzothiazole, including the aromatic protons, the amino group, and the overall heterocyclic system, give rise to a unique spectroscopic fingerprint. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structure confirmation.

Figure 1: Molecular structure of 2-amino-5-chlorobenzothiazole with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons in a molecule. For 2-amino-5-chlorobenzothiazole, the aromatic region of the spectrum is of particular interest.

Experimental Protocol: A sample of 2-amino-5-chlorobenzothiazole is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard.

Data Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-4 |

| ~7.2 | dd | 1H | H-6 |

| ~7.0 | d | 1H | H-7 |

| ~7.5 | br s | 2H | -NH₂ |

-

Aromatic Protons: The benzene ring protons (H-4, H-6, and H-7) typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns are influenced by the substituents. The chloro group at position 5 will exert an electronic effect on the neighboring protons.

-

Amino Protons: The protons of the amino group (-NH₂) usually appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (C=N) |

| ~152 | C7a |

| ~148 | C3a |

| ~131 | C5 (C-Cl) |

| ~125 | C4 |

| ~122 | C7 |

| ~121 | C6 |

-

C2 Carbon: The carbon atom of the thiazole ring double-bonded to the exocyclic amino group and the ring nitrogen (C2) is typically the most downfield signal in the spectrum due to the strong deshielding effect of the adjacent nitrogen atoms.

-

Aromatic Carbons: The carbons of the benzene ring appear in the aromatic region (δ 120-155 ppm). The carbon atom attached to the chlorine atom (C5) will be influenced by the electronegativity of the halogen.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| ~1620 | Strong | N-H bending (amino group) |

| ~1550 | Strong | C=N stretching (thiazole ring) |

| ~1450 | Medium | C=C stretching (aromatic ring) |

| ~810 | Strong | C-H out-of-plane bending (aromatic) |

| ~750 | Medium | C-Cl stretching |

-

N-H Vibrations: The amino group gives rise to characteristic stretching and bending vibrations. The stretching vibrations appear as a broad band in the 3400-3200 cm⁻¹ region.

-

Aromatic Vibrations: The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region.

-

C=N and C-Cl Vibrations: The C=N stretching of the thiazole ring and the C-Cl stretching provide further confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: A mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a mass analyzer.

Data Interpretation:

-

Molecular Ion Peak (M⁺): The mass spectrum of 2-amino-5-chlorobenzothiazole will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak will be observed, arising from the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: The molecule will fragment in a predictable manner under electron ionization. Common fragmentation pathways for benzothiazoles involve the cleavage of the thiazole ring.

Figure 2: A simplified representation of potential fragmentation pathways for 2-amino-5-chlorobenzothiazole in mass spectrometry.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive structural elucidation of substituted benzothiazoles like 2-amino-5-chlorobenzothiazole. Each technique offers complementary information, and together they allow for the unambiguous confirmation of the molecular structure. The methodologies and interpretative principles detailed in this guide serve as a foundational framework for researchers and scientists engaged in the synthesis and characterization of novel benzothiazole-based compounds for drug discovery and development.

References

-

Shaima Ibrahim Chyad Al-khazraji, Wafa Mohammad Sadik, Luma S. Ahamed. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]

-

PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Benzothiazoles: From Molecular Architecture to Therapeutic Innovation

This guide provides an in-depth exploration of the crystal structure analysis of substituted benzothiazoles, a class of heterocyclic compounds of paramount importance in modern drug discovery. For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional atomic arrangement of these molecules is not merely academic—it is the cornerstone of rational drug design and the optimization of therapeutic efficacy.[1] This document navigates the critical aspects of crystallographic studies, from fundamental principles to advanced analytical techniques, offering field-proven insights into the causal relationships between molecular structure and biological function.

Benzothiazole and its derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The planar, bicyclic framework of benzothiazole, composed of fused benzene and thiazole rings, serves as a privileged structure capable of interacting with a diverse range of biological targets.[2][4] The therapeutic potential of this scaffold is exemplified by clinically approved drugs such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease. The continued interest in benzothiazole-based drug development underscores the necessity for detailed structural elucidation to inform the design of next-generation therapeutics with improved potency and selectivity.[4]

Part 1: The Foundation - Unveiling the Benzothiazole Scaffold

The benzothiazole core is an aromatic heterocyclic system with the chemical formula C₇H₅NS.[5] Its structure consists of a benzene ring fused to a thiazole ring.[5][6] This fusion imparts a unique electronic and steric profile that is conducive to a variety of intermolecular interactions, which are fundamental to its biological activity. The numbering of the benzothiazole ring system, crucial for designating substituent positions, follows a standardized convention.

The true power of the benzothiazole scaffold in drug discovery lies in its amenability to substitution at various positions. These substitutions can dramatically alter the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn modulate its pharmacokinetic and pharmacodynamic profiles. Understanding the precise impact of these substitutions on the three-dimensional structure is a primary objective of crystal structure analysis.

The Significance of Crystal Structure in Drug Design

The three-dimensional arrangement of atoms in a crystal lattice, known as the crystal structure, provides invaluable information for drug development. It reveals:

-

Molecular Conformation: The precise spatial arrangement of atoms within the molecule.

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern how molecules pack together in the solid state.[7][8] These interactions are also critical for drug-receptor binding.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physical properties that can affect drug stability, solubility, and bioavailability.[8]

By elucidating these structural features, researchers can gain a deeper understanding of structure-activity relationships (SARs), enabling the rational design of more potent and selective drug candidates.[1]

Part 2: The Primary Technique - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of a molecule.[1] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

Experimental Workflow: A Self-Validating System

The SC-XRD workflow is a meticulous process, with each step designed to ensure the integrity and accuracy of the final structure.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol:

-

Synthesis and Purification: The substituted benzothiazole of interest is first synthesized and then rigorously purified.[9][10][11] Impurities can significantly hinder or prevent the growth of high-quality single crystals.

-

Crystal Growth: This is often the most challenging step. The goal is to obtain a single, well-ordered crystal of sufficient size and quality for diffraction. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first reduces the solubility of the compound, inducing crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using computational methods such as direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

-

Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the Crystallographic Information File (CIF) format.[12][13][14]

Part 3: Interpreting the Crystal Structure - Beyond Atomic Coordinates

The output of a successful SC-XRD experiment is a wealth of data that extends far beyond a simple list of atomic coordinates. A thorough analysis of this data provides deep insights into the molecule's behavior in the solid state and its potential interactions with biological targets.

Molecular Conformation and Geometry

The precise bond lengths, bond angles, and torsion angles define the conformation of the substituted benzothiazole. The benzothiazole core itself is largely planar, but the substituents can adopt various orientations that influence the overall molecular shape. For example, the dihedral angle between the benzothiazole ring and a substituted phenyl ring can significantly impact the molecule's ability to fit into a receptor's binding pocket.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a complex interplay of intermolecular forces. Understanding these interactions is crucial, as they can influence a drug's physical properties and provide a model for its interactions with biological macromolecules.

Figure 2: Common intermolecular interactions involving substituted benzothiazoles.

-

Hydrogen Bonding: The nitrogen and sulfur atoms of the benzothiazole ring, as well as various substituents (e.g., -OH, -NH₂, -C=O), can participate in hydrogen bonding, which are strong, directional interactions that often dominate the crystal packing.[7]

-

π-π Stacking: The aromatic rings of the benzothiazole scaffold can interact through π-π stacking, where the electron clouds of adjacent rings attract each other. These interactions can be in a face-to-face or offset arrangement.

-

Halogen Bonding: When halogen atoms are present as substituents, they can act as electrophilic species and form attractive interactions with nucleophiles, known as halogen bonds.[7]

-

Van der Waals Forces: These are weaker, non-directional forces that contribute to the overall crystal packing.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[15][16] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where a molecule's electron density dominates. By mapping properties like normalized contact distance (d_norm) onto this surface, close intermolecular contacts can be readily identified as red spots.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[17] This allows for a detailed comparison of the packing motifs in different substituted benzothiazoles.

Part 4: The Impact of Substitution - A Structure-Property-Activity Relationship

The strategic placement of substituents on the benzothiazole scaffold is a cornerstone of medicinal chemistry. Crystal structure analysis provides the empirical data to understand how these substitutions translate into changes in molecular architecture and, consequently, biological activity.

Electronic Effects

Electron-donating or electron-withdrawing substituents can alter the electron distribution within the benzothiazole ring system. This can influence the strength of intermolecular interactions and the molecule's ability to interact with biological targets. Quantum chemical calculations, often performed in conjunction with crystallographic studies, can provide further insights into these electronic effects by calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[18][19]

Steric Effects

The size and shape of substituents can impose steric constraints that dictate the preferred conformation of the molecule and influence how it packs in the crystal. Bulky substituents may prevent close packing or favor specific packing arrangements to minimize steric hindrance.

Case Study: Halogen Substitution

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties. A systematic crystallographic study of a series of halogen-substituted benzothiazoles can reveal trends in crystal packing and intermolecular interactions.

| Substituent | C-X Bond Length (Å) (Typical) | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Predominant Interaction |

| -F | 1.35 | 1.47 | 3.98 | Weak Hydrogen Bonds |

| -Cl | 1.77 | 1.75 | 3.16 | Halogen Bonds, π-Interactions |

| -Br | 1.94 | 1.85 | 2.96 | Strong Halogen Bonds |

| -I | 2.14 | 1.98 | 2.66 | Very Strong Halogen Bonds |

Data compiled from standard chemical reference sources.

As illustrated in the table, as we move down the halogen group, the C-X bond length and van der Waals radius increase, while electronegativity decreases. This trend has a profound impact on the nature and strength of the intermolecular interactions, with heavier halogens being more prone to forming strong halogen bonds. Crystal structure analysis can directly visualize and quantify these interactions, providing a rational basis for the selection of specific halogen substituents in drug design.

Figure 3: The logical relationship between substituent choice, crystal structure, physicochemical properties, and biological activity.

Conclusion

The crystal structure analysis of substituted benzothiazoles is a critical and indispensable tool in the arsenal of the modern drug discovery professional. It provides a detailed, atomic-level understanding of molecular architecture and the subtle interplay of intermolecular forces that govern the behavior of these compounds in both the solid state and biological systems. By integrating the empirical data from X-ray crystallography with computational methods and a deep understanding of medicinal chemistry principles, researchers can move beyond serendipity and embrace a more rational, structure-guided approach to the design of novel and effective benzothiazole-based therapeutics. This guide has sought to provide a comprehensive overview of the key concepts and methodologies in this field, empowering researchers to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved from [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). PubMed. Retrieved from [Link]

-

Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. (2011). Science Publishing Group. Retrieved from [Link]

-

The Role of Benzothiazole Derivatives in Modern Drug Discovery. (n.d.). Angene. Retrieved from [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Retrieved from [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Retrieved from [Link]

-

Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed. Retrieved from [Link]

-

Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. (2021). ResearchGate. Retrieved from [Link]

-

N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. (2021). National Institutes of Health. Retrieved from [Link]

-

Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one. (2020). PubMed Central. Retrieved from [Link]

-

Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024). MDPI. Retrieved from [Link]

-

(PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. Retrieved from [Link]

-

X-ray Crystallographic Study of Synthesized Aromatic Compounds: Benzothiazole and Tetrahydronaphthalene Derivatives. (2011). Momox. Retrieved from [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). PubMed Central. Retrieved from [Link]

-

(PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (2016). ResearchGate. Retrieved from [Link]

-

Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (2023). MDPI. Retrieved from [Link]

-

Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (2016). SCIRP. Retrieved from [Link]

-

Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one. (2020). ResearchGate. Retrieved from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Retrieved from [Link]

-

Benzothiazolium Single Crystals: A New Class of Nonlinear Optical Crystals with Efficient THz Wave Generation. (2019). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (2019). Wiley Online Library. Retrieved from [Link]

-

Synthesis of Some Novel Benzothiazole Derivatives. (2008). Sci-Hub. Retrieved from [Link]

-

(PDF) N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. (2021). ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis, Crystal Structure and Antiproliferative Evaluation of Some New Substituted Benzothiazoles and Styrylbenzothiazoles. (2004). ResearchGate. Retrieved from [Link]

-

(PDF) Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. Retrieved from [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2022). MDPI. Retrieved from [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Bentham Science. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2023). Journal of Chemical Health Risks. Retrieved from [Link]

-

Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. (2023). ACS Publications. Retrieved from [Link]

-

CCDC 1497853: Experimental Crystal Structure Determination. (2016). The University of Manchester. Retrieved from [Link]

-

Cambridge Structural Database. (n.d.). Wikipedia. Retrieved from [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2021). MDPI. Retrieved from [Link]

-

CCDC 2130342: Experimental Crystal Structure Determination. (2022). Creighton University. Retrieved from [Link]

-

Review on Literature Study of Benzothiazole. (2012). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). MDPI. Retrieved from [Link]

-

Benzothiazole. (n.d.). PubChem. Retrieved from [Link]

-

Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. (2023). Ignited Minds Journals. Retrieved from [Link]

-

Showing metabocard for Benzothiazole (HMDB0032930). (2022). Human Metabolome Database. Retrieved from [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). IntechOpen. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. Synthesis of Some Novel Benzothiazole Derivatives / Phosphorus, Sulfur, and Silicon and the Related Elements, 2008 [sci-hub.box]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 14. Research Portal [researchworks.creighton.edu]

- 15. N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations [mdpi.com]

- 18. sciencepub.net [sciencepub.net]

- 19. mdpi.com [mdpi.com]

The Benzothiazole Scaffold: A Privileged Structure in Modern Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole core, a bicyclic heteroaromatic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its derivatives have been extensively investigated and developed as potent agents against a spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][3][4] This technical guide provides an in-depth exploration of the therapeutic applications of benzothiazole compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. By synthesizing field-proven insights with technical accuracy, this document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, thereby providing a robust framework for the continued development of this versatile scaffold.

The Benzothiazole Nucleus: A Foundation for Diverse Bioactivity

Benzothiazole is a heterocyclic compound featuring a benzene ring fused to a thiazole ring.[1] This structural motif imparts a unique combination of lipophilicity and hydrogen bonding capability, allowing for diverse interactions with biological targets. The versatility of the benzothiazole scaffold lies in the facile modification of its 2-position and the benzene ring, enabling the fine-tuning of its physicochemical properties and biological activity.[2] This adaptability has led to the development of numerous clinically significant drugs and a vast library of compounds with promising therapeutic potential.[3]

Anticancer Applications: Targeting the Hallmarks of Malignancy

Benzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes integral to cancer cell growth and proliferation.[5] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways often dysregulated in cancer.[5][6]

Mechanism of Action: Disrupting Oncogenic Signaling

A primary mechanism by which benzothiazole compounds exert their anticancer effects is through the inhibition of critical signaling pathways that drive tumorigenesis.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[6][7] Several benzothiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR, leading to the suppression of downstream signaling and induction of apoptosis.[6][8][9] For instance, the novel benzothiazole derivative PB11 has been shown to down-regulate PI3K and Akt, leading to cytotoxicity in glioblastoma and cervical cancer cell lines.[6][7]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cytokine-mediated signaling that can promote cancer cell proliferation and survival. Benzothiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[10] Compound B19, for example, demonstrated excellent activity against the IL-6/STAT3 signaling pathway, blocking the phosphorylation of STAT3 and suppressing the expression of downstream target genes.[10]

-

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Certain benzothiazole derivatives have been shown to modulate this pathway, contributing to their anticancer effects.[11]

Signaling Pathway Visualization

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core and the 2-position substituent.

-

Substitution at the 2-position: The introduction of various aryl and heterocyclic moieties at the 2-position has been a successful strategy in developing potent anticancer agents.[3] For instance, 2-phenylbenzothiazoles are recognized as highly cytotoxic compounds.[3]

-

Substitution on the Benzene Ring: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the benzene ring of the benzothiazole scaffold has often been associated with enhanced anticancer activity.[12] The incorporation of a fluorine atom at the 7th position has been shown to enhance cytotoxicity.[4][12]

-

Hybrid Molecules: The conjugation of the benzothiazole scaffold with other pharmacologically active moieties, such as pyrrole, has yielded hybrid molecules with significant cytotoxic effects.[11]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 Value | Reference |

| PB11 | U87 (Glioblastoma) | < 50 nM | [6][7] |

| PB11 | HeLa (Cervical Cancer) | < 50 nM | [6][7] |

| Compound B19 | MDA-MB-468 (Breast Cancer) | Potent Antiproliferative Activity | [10] |

| Compound B19 | HEL (JAK2 mutant) | Potent Antiproliferative Activity | [10] |

| Compound 11 | PC-3 (Prostate Cancer) | High Antiproliferative Activity | [8] |

| Compound 11 | DU145 (Prostate Cancer) | High Antiproliferative Activity | [8] |

| Compound 4o | MCF-7 (Breast Cancer) | Significant Cytotoxic Effect | [11] |

| Compound 4r | MCF-7 (Breast Cancer) | Significant Cytotoxic Effect | [11] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, U87, A549) in a 96-well plate at a density of 1 x 10^4 cells/well.[13]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]

-

Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium and add them to the wells. Incubate for 72 hours.[13]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13] Incubate for 1.5 hours at 37°C.[13]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

Detailed Protocol:

-

Cell Lysis: Treat cells with the benzothiazole compound for the desired time, then lyse the cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt) overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer drugs.[16][17]

General Protocol:

-

Animal Model: Use immunocompromised mice, such as athymic nude or SCID mice.[16][17]

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.[16]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Drug Administration: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and administer the benzothiazole compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.

-

Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

Antimicrobial Applications: Combating Infectious Diseases

Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[18]

Mechanism of Action

The antimicrobial action of benzothiazole compounds often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

-

Enzyme Inhibition: Benzothiazoles have been shown to inhibit enzymes crucial for microbial survival, such as DNA gyrase, which is involved in DNA replication, and dihydroorotase, an enzyme in the pyrimidine biosynthesis pathway.[19]

-

Biofilm Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some benzothiazole derivatives have shown the ability to inhibit biofilm formation, which can enhance the efficacy of conventional antibiotics.[20][21]

Structure-Activity Relationship (SAR)

The antimicrobial potency of benzothiazole derivatives is highly dependent on their substitution patterns.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro and halo groups, on the phenyl ring of 2-arylbenzothiazoles has been shown to enhance antimicrobial activity.[22][23]

-

Lipophilicity: The lipophilicity of the molecule can influence its ability to penetrate microbial cell membranes, and this property can be modulated by the choice of substituents.[24]

Experimental Protocols

Kirby-Bauer Disk Diffusion Assay:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

-

Disk Application: Apply sterile paper disks impregnated with a known concentration of the benzothiazole compound to the agar surface.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Serial Dilutions: Prepare two-fold serial dilutions of the benzothiazole compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Applications: A Hope for Neurodegenerative Diseases

Benzothiazole derivatives are emerging as promising therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[25][26] Their neuroprotective effects are often attributed to their ability to target multiple pathological pathways.

Mechanism of Action

-

Enzyme Inhibition: Benzothiazoles can inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of neurodegenerative disorders.

-

Amyloid Plaque Imaging: Certain benzothiazole derivatives, such as Pittsburgh Compound B (PiB), are used as imaging agents for detecting amyloid-β plaques in the brains of Alzheimer's patients.

In Vitro Models of Neurodegeneration

Evaluating the neuroprotective potential of benzothiazole compounds requires the use of relevant in vitro models that mimic aspects of neurodegenerative diseases.[5][25][26][27][28]

-

Cell-Based Models: Human-induced pluripotent stem cell (iPSC)-derived neurons and glial cells offer a translationally relevant platform for studying disease mechanisms and screening for neuroprotective compounds.[25][26][27]

-

Organ-on-a-Chip Models: Microfluidic devices that create a "Brain-on-a-Chip" can provide a more complex and physiologically relevant model of the neurovascular unit for drug efficacy and toxicity testing.[27][28]

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives is typically achieved through the condensation of 2-aminothiophenol with various electrophilic reagents.

General Synthesis of 2-Arylbenzothiazoles

A common and efficient method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with aromatic aldehydes.[29][30][31]

Reaction Scheme

Caption: General synthesis of 2-arylbenzothiazoles.

Experimental Procedure (General):

-

A mixture of 2-aminothiophenol and an aromatic aldehyde is heated in a suitable solvent (e.g., ethanol, DMF) or under solvent-free conditions.

-

A catalyst, such as an acid or a metal complex, may be added to facilitate the reaction.[32]

-

The reaction mixture is heated for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

The benzothiazole scaffold continues to be a highly privileged structure in the design and development of novel therapeutic agents. Its versatility and amenability to chemical modification have enabled the creation of a diverse array of compounds with potent anticancer, antimicrobial, and neuroprotective activities. The ongoing exploration of their mechanisms of action, coupled with the development of more sophisticated in vitro and in vivo models, will undoubtedly lead to the discovery of new and improved benzothiazole-based drugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their potential in combination therapies to address the complexities of diseases such as cancer and neurodegeneration.

References

-

Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021). Emulate. [Link]

-

Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. (2021). PubMed. [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (n.d.). PMC - PubMed Central. [Link]

-

Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity. (2024). PubMed. [Link]

-

In vitro Models of Neurodegenerative Diseases. (n.d.). Frontiers. [Link]

-

The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2021). MDPI. [Link]

-

Advances in current in vitro models on neurodegenerative diseases. (2023). PubMed Central. [Link]

-

Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. (2022). Oxford Global. [Link]

-

Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. (n.d.). NETRI. [Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (n.d.). ResearchGate. [Link]

-

BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway. (n.d.). PMC - NIH. [Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (n.d.). RSC Publishing. [Link]

-

Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis. [Link]

-

Examples of benzothiazole‐based class‐I PI3K inhibitors. (n.d.). ResearchGate. [Link]

-

Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors | Request PDF. (n.d.). ResearchGate. [Link]

-